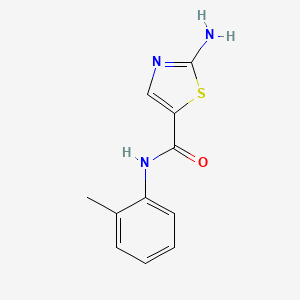

2-Amino-N-(o-Tolyl)thiazol-5-carboxamid

Übersicht

Beschreibung

2-Amino-N-(o-tolyl)-thiazole-5-carboxamide is an impurity of the anti-cancer drug Dasatinib. Dasatinib is a new, oral, small-molecule Tyrosine Kinase Inhibitor (TKI) for the treatment of CML. Antineoplastic.

Wissenschaftliche Forschungsanwendungen

Krebsmedikamentenforschung

Das 2-Aminothiazol-Gerüst ist ein wichtiger Bestandteil bei der Entwicklung von Krebsmedikamenten. Es ist Bestandteil von klinisch eingesetzten Krebsmedikamenten wie Dasatinib und Alpelisib. Verschiedene Analoga von 2-Aminothiazol haben eine potente und selektive Hemmwirkung gegen eine Reihe von menschlichen Krebszelllinien gezeigt, darunter Brustkrebs, Leukämie, Lungenkrebs, Darmkrebs, ZNS-Tumore, Melanome, Eierstockkrebs, Nierenkrebs und Prostatakrebs . Die strukturelle Modifikation dieser Verbindung zielt darauf ab, ihre Wirksamkeit und Selektivität zu verbessern, was sie zu einem vielversprechenden Kandidaten für zukünftige Krebstherapien macht.

Anti-mikrobielle Aktivität

2-Amino-N-(o-Tolyl)thiazol-5-carboxamid-Derivate wurden als antimikrobielle Mittel beschrieben. Diese Verbindungen können so konzipiert werden, dass sie ein breites Spektrum an pathogenen Bakterien und Pilzen angreifen, was einen möglichen Weg für die Entwicklung neuer Antibiotika eröffnet, die resistente Stämme bekämpfen können .

Entzündungshemmende Mittel

Die entzündungshemmende Aktivität von 2-Aminothiazol-Derivaten macht sie wertvoll für die Forschung zur Behandlung chronisch-entzündlicher Erkrankungen. Durch die Modulation entzündlicher Signalwege könnten diese Verbindungen zur Entwicklung neuer Medikamente für Erkrankungen wie Arthritis und andere Autoimmunerkrankungen führen .

Antivirale Forschung

2-Aminothiazol-Derivate haben sich als potenzielle antivirale Mittel erwiesen. Ihre Fähigkeit, die Virusreplikation zu hemmen, könnte genutzt werden, um neue Behandlungen für Virusinfektionen zu entwickeln, einschließlich solcher, die durch neu auftretende und wiederauftauchende Viren verursacht werden .

Antidiabetische Anwendungen

Die Modifikation von 2-Aminothiazol-Verbindungen hat zur Entdeckung von Molekülen mit antidiabetischen Eigenschaften geführt. Diese Derivate können weiter untersucht werden, um neue therapeutische Mittel zu entwickeln, die helfen können, Diabetes effektiver zu behandeln .

Neuroprotektive Eigenschaften

Die Forschung hat gezeigt, dass 2-Aminothiazol-Derivate neuroprotektive Wirkungen haben könnten. Dies eröffnet Möglichkeiten für den Einsatz dieser Verbindungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson, indem neuronale Zellen vor Schäden geschützt werden .

Wirkmechanismus

Target of Action

The compound 2-Amino-N-(o-tolyl)thiazole-5-carboxamide primarily targets two proteins: the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .

Mode of Action

The compound acts as a dual inhibitor, interacting with both Bcr-Abl and HDAC . By inhibiting these proteins, the compound interferes with their normal function, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and differentiation, and its inhibition can lead to the death of cancer cells . On the other hand, HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of various genes .

Pharmacokinetics

The compound’s ability to inhibit bcr-abl and hdac suggests that it may have good bioavailability .

Result of Action

The inhibition of Bcr-Abl and HDAC by 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can lead to potent antiproliferative activities against certain cancer cell lines, such as the human leukemia cell line K562 and the prostate cancer cell line DU145 .

Action Environment

The action of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets.

Biochemische Analyse

Biochemical Properties

2-Amino-N-(o-tolyl)thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide interacts with histone deacetylases, enzymes involved in modifying chromatin structure and regulating gene expression .

Cellular Effects

The effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and histone deacetylases, inhibiting their activity. This binding can lead to changes in phosphorylation states and chromatin structure, ultimately affecting gene expression and cellular functions . Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can induce conformational changes in target proteins, further influencing their activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can lead to sustained changes in gene expression, cell signaling pathways, and metabolic processes .

Dosage Effects in Animal Models

The effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Amino-N-(o-tolyl)thiazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can affect the synthesis and degradation of other biomolecules, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide may localize to the nucleus, where it can interact with chromatin and influence gene expression . Additionally, it can be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .

Eigenschaften

IUPAC Name |

2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVKMORRBPMRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

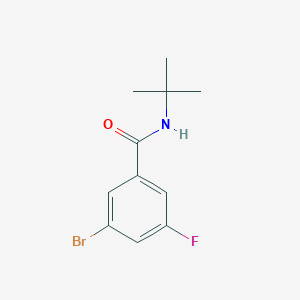

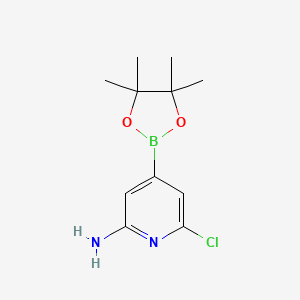

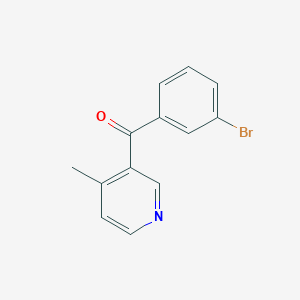

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)

![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)

![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)

![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)

![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)

![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)